molecular formula C10H22N2 B13518746 3-(1-Methylazepan-4-yl)propan-1-amine

3-(1-Methylazepan-4-yl)propan-1-amine

Cat. No.: B13518746
M. Wt: 170.30 g/mol
InChI Key: AHRNBYWAKSGQMG-UHFFFAOYSA-N
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Description

3-(1-Methylazepan-4-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylazepan-4-yl)propan-1-amine typically involves the reaction of 1-methylazepane with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylazepan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Methylazepan-4-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-amine: This compound is structurally similar but contains a piperazine ring instead of an azepane ring.

    1-(3-Aminopropyl)-4-methylpiperazine: Another similar compound with a piperazine ring and an additional methyl group.

Uniqueness

3-(1-Methylazepan-4-yl)propan-1-amine is unique due to its azepane ring structure, which imparts different chemical and biological properties compared to its piperazine analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

3-(1-methylazepan-4-yl)propan-1-amine

InChI

InChI=1S/C10H22N2/c1-12-8-3-5-10(6-9-12)4-2-7-11/h10H,2-9,11H2,1H3

InChI Key

AHRNBYWAKSGQMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)CCCN

Origin of Product

United States

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